molecular formula C18H28NP B14918748 2-(Dicyclohexylphosphino)aniline

2-(Dicyclohexylphosphino)aniline

Cat. No.: B14918748
M. Wt: 289.4 g/mol
InChI Key: LCYMUGNLIYFGSG-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)aniline is a chelating ligand characterized by the presence of a phosphine (B1218219) and an amine functional group linked by an aromatic backbone. This arrangement allows it to bind to a metal center through both the phosphorus and nitrogen atoms, forming a stable five-membered ring. The dicyclohexyl substituents on the phosphorus atom impart significant steric bulk and strong electron-donating character, while the aniline (B41778) moiety provides a nitrogen donor whose coordination properties can be tuned. This combination of features makes it a highly effective ligand for a variety of transition metal-catalyzed reactions.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1802667-87-3 chemsrc.com
Molecular Formula C₁₈H₂₈NP chemsrc.com
Molecular Weight 289.40 g/mol bldpharm.com

The development of diaminophosphine ligands, a broader class to which this compound belongs, has been a significant advancement in catalysis. Chiral trivalent phosphorus compounds have long been a dominant class of ligands for asymmetric catalysis. nih.gov The introduction of an amino group, particularly in proximity to the phosphorus atom, offered new avenues for ligand design. Early research focused on β-aminophosphine derivatives, which proved to be stable, have low toxicity, and are easy to handle. rsc.org These attributes made them attractive as both organocatalysts and as ligands in metal-catalyzed reactions. rsc.org

The significance of these ligands lies in their modularity and the cooperative effects between the phosphorus and nitrogen atoms. Chiral β-aminophosphines, for instance, have emerged as powerful catalysts in their own right for asymmetric synthesis. rsc.org When used as ligands for transition metals, they have been successfully applied in key reactions like palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions. rsc.org More recently, novel chiral diaminophosphine oxide ligands have been developed, demonstrating high efficiency in nickel-catalyzed intramolecular hydrocarbamoylation to produce pyrrolidones with high enantioselectivity. nih.govscilit.com This evolution highlights a continuous drive towards more sophisticated ligand architectures that provide superior control over catalytic processes.

P,N-ligands derived from aniline scaffolds possess a set of distinctive characteristics that make them particularly effective in catalysis. The aniline backbone provides a rigid and tunable platform. The electronic properties of the aromatic ring and the nitrogen atom can be readily modified through substitution, allowing for the fine-tuning of the ligand's interaction with the metal center. researchgate.net Aniline derivatives themselves are recognized as important structural motifs and their functionalization is a key area of organic chemistry. acs.org

A crucial feature of P,N-ligands is the electronic disparity between the soft, π-accepting phosphorus donor and the hard, σ-donating nitrogen donor. This difference can stabilize various oxidation states and geometries of the metal throughout a catalytic cycle. researchgate.net This electronic asymmetry also leads to a pronounced trans effect, where the ligand trans to the phosphorus atom is labilized and more susceptible to substitution. wikipedia.org This kinetic trans effect is a powerful tool for controlling the regioselectivity of reactions by influencing which ligands are replaced during the catalytic cycle. wikipedia.orglibretexts.org The structural trans effect, an observable stretching of the bond trans to a high-trans-effect ligand, further underscores the electronic influence these ligands exert on the metal's coordination sphere. wikipedia.org

Current research continues to explore the vast potential of this compound and structurally similar ligands. While specific catalytic data for this compound itself is often embedded within broader screening studies, the principles governing its reactivity are well-established through research on related systems. The bulky dicyclohexyl groups are known to have a significant steric effect, which can be crucial for promoting challenging cross-coupling reactions. acs.org For instance, research into bis(diphenylphosphino)aniline ligands has demonstrated their utility as pre-catalysts in Heck and Suzuki cross-coupling reactions. researchgate.netscilit.com

The ortho-substitution pattern is a key design element. The proximity of the phosphine and amine groups allows for stable chelation, which can enhance catalyst stability and activity. Research on other ortho-substituted phosphines has shown that steric bulk can lead to a remarkable increase in catalyst performance. gessnergroup.com The synthesis of these ligands often involves the reaction of a halogenated aniline with a chlorophosphine or a related phosphorus electrophile. nih.gov The ongoing development in this area focuses on creating more efficient synthetic routes and expanding the application of these ligands to new and challenging chemical transformations, such as the selective N-methylation of anilines and C-H functionalization. researchgate.netnih.govacs.org The combination of steric hindrance and strong electron donation from the dicyclohexylphosphino group, coupled with the coordinating properties of the aniline nitrogen, positions this compound as a valuable ligand in the toolkit of modern synthetic chemistry.

Table 2: Comparison of Related P,N-Ligands

Ligand NameKey Structural FeatureTypical Application Area
2-(Diphenylphosphino)anilinePhenyl groups on phosphorus; less bulky than Cy₂P group.Coordination chemistry studies, cross-coupling.
Bis(diphenylphosphino)anilineTwo PPh₂ groups attached to the nitrogen of aniline.Heck and Suzuki cross-coupling reactions. researchgate.netscilit.com
Chiral β-Aminophosphine DerivativesChiral center typically in the backbone between P and N.Asymmetric allylic substitution, 1,4-additions. rsc.org
Diaminophosphine OxidesP=O functional group instead of a lone pair on phosphorus.Asymmetric nickel-catalyzed hydrocarbamoylation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H28NP

Molecular Weight

289.4 g/mol

IUPAC Name

2-dicyclohexylphosphanylaniline

InChI

InChI=1S/C18H28NP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h7-8,13-16H,1-6,9-12,19H2

InChI Key

LCYMUGNLIYFGSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N

Origin of Product

United States

Coordination Chemistry of 2 Dicyclohexylphosphino Aniline and Its Metal Complexes

Synthesis of Transition Metal Complexes with 2-(Dicyclohexylphosphino)aniline

The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The bulky dicyclohexyl groups on the phosphorus atom, combined with the aniline (B41778) moiety, impart unique steric and electronic properties that influence the structure and reactivity of the resulting complexes.

Palladium(II) complexes of aminophosphines are of significant interest, often for their catalytic applications. The synthesis of a Palladium(II) complex with this compound can generally be achieved by reacting a palladium(II) precursor, such as [PdCl2(MeCN)2] or [PdCl2(cod)] (cod = 1,5-cyclooctadiene), with the ligand in a solvent like dichloromethane (B109758) or tetrahydrofuran. mdpi.comatauni.edu.tr

For d8 metal ions like Palladium(II), a square planar geometry is commonly observed. quora.comusc.edu.au When this compound acts as a bidentate ligand, coordinating through both the phosphorus and nitrogen atoms, it typically forces a cis-geometry on the resulting complex, [PdCl2(P^N)]. However, if the ligand coordinates in a monodentate fashion through the phosphorus atom, both cis and trans isomers of [PdCl2(L)2] are possible. The anion present can also influence the equilibrium between cis and trans isomers through hydrogen bonding interactions with the amine group. nih.gov The nature of substituents on the aniline ring can also affect the final geometry; electron-donating groups tend to favor the formation of the cis isomer in related palladium(II)-amino acid complexes. nih.gov

Table 1: Representative Geometry of a trans-Palladium(II) Complex with a Phosphine (B1218219) and Aniline Ligand Data for trans-dichloro-(m-chloroaniline)(triphenylphosphine)palladium(II) usc.edu.au

ParameterValue
Coordination GeometryDistorted Square Planar
P-Pd-N Bond Angle174.88(5)°
Cl(1)-Pd-Cl(2) Bond Angle176.77(2)°

The synthesis of Platinum(II) complexes with this compound follows routes similar to those for palladium. A common method involves reacting a Pt(II) source, such as potassium tetrachloroplatinate (K2PtCl4) or [PtCl2(DMSO)2], with the aminophosphine (B1255530) ligand. nih.govnih.gov The reaction typically yields stable, isolable complexes.

Characterization of these complexes relies heavily on multinuclear NMR spectroscopy. The coordination of the phosphine to the platinum center results in a characteristic downfield shift in the ³¹P NMR spectrum, often accompanied by satellite peaks due to coupling with the ¹⁹⁵Pt isotope. ¹H NMR spectroscopy confirms the coordination by showing shifts in the signals of the protons on the aniline and cyclohexyl groups. nih.govscholaris.ca For definitive structural elucidation, single-crystal X-ray diffraction is the preferred method. scholaris.ca Like palladium(II), platinum(II) complexes typically adopt a square planar geometry. memphis.edu

The versatile nature of the aminophosphine ligand allows it to form stable complexes with a range of other transition metals.

Rhodium(III) Complexes : The synthesis of Rhodium(III) complexes can be achieved by reacting a rhodium precursor, such as a [Rh(Cp)Cl2]2 dimer (Cp = pentamethylcyclopentadienyl), with this compound. mdpi.com These kinetically inert d6 complexes are often stable in various solvents. mdpi.comnih.govwhiterose.ac.uk Paramagnetic Rhodium(II) complexes have also been synthesized using tricyclohexylphosphine (B42057), a related bulky phosphine. ru.nl

Gold(I) Complexes : Gold(I) complexes are typically prepared by reacting a labile gold(I) precursor, like [AuCl(THT)] (THT = tetrahydrothiophene), with the aminophosphine ligand. researchgate.net These complexes are often studied for their potential medicinal applications. nih.gov

Copper(I) Complexes : Copper(I) readily forms complexes with phosphine ligands. acs.org The reaction of a copper(I) salt, such as copper(I) iodide, with this compound, potentially in the presence of a co-ligand like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, would yield the corresponding Cu(I) complex. rsc.orgrsc.org These complexes are known for their diverse structures and interesting photophysical properties. rsc.orgresearchgate.netnih.gov

Coordination Modes and Binding Affinities

The presence of two distinct donor atoms, phosphorus and nitrogen, within the this compound structure allows for different modes of coordination, which are influenced by various electronic and steric factors.

This compound possesses both a soft phosphine (P) donor and a hard amine (N) donor. This duality allows the ligand to coordinate to a metal center in at least two ways:

Monodentate Coordination : The ligand can bind to the metal solely through the phosphorus atom. This is common for soft metal ions which have a higher affinity for soft donors like phosphorus. In this mode, the aniline nitrogen remains uncoordinated.

Bidentate Chelation : The ligand can wrap around the metal center to bind through both the phosphorus and nitrogen atoms, forming a stable five-membered chelate ring. This mode is often favored due to the thermodynamic stability gained from the chelate effect.

The preferred coordination mode depends on several factors, including the electronic properties of the metal (hard vs. soft acid), the steric demands of the metal's coordination sphere, and the reaction conditions. For instance, iminophosphines, which have a similar P,N donor set, readily act as bidentate chelating ligands with platinum(II). scholaris.ca In some systems involving related P-N-P ligands, the substituent on the nitrogen atom has been shown to dictate whether the ligand acts in a chelating or a bridging fashion. researchgate.net

The stability and coordination behavior of complexes containing this compound are significantly influenced by its constituent parts.

Steric Effects of Cyclohexyl Groups : The two bulky cyclohexyl groups on the phosphorus atom exert considerable steric hindrance around the metal center. dntb.gov.ua This steric crowding is a critical factor that influences the stability of the metal-ligand bond, the geometry of the final complex, and its reactivity. rsc.orgresearchgate.net Studies on ruthenium catalysts with aminophosphine ligands containing cyclohexyl groups have shown that such substituents affect the ligand dissociation and reassociation rates, which are key to catalytic activity. x-mol.net The steric bulk can also protect the metal center and prevent decomposition pathways, leading to more stable complexes.

Catalytic Applications in Organic Transformations

Cross-Coupling Reactions Enabled by 2-(Dicyclohexylphosphino)aniline-Metal Catalysts

Palladium catalysts bearing phosphine (B1218219) ligands are central to many cross-coupling reactions. The specific ligand employed can dramatically influence the catalyst's activity, stability, and selectivity. Ligands like this compound belong to a class of bulky, electron-rich phosphines that are highly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

The creation of carbon-carbon bonds through cross-coupling reactions is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors.

A representative Suzuki-Miyaura coupling reaction is shown below:

Ar-X + Ar'-B(OH)₂ ---(Pd catalyst, Ligand, Base)--> Ar-Ar'

Where Ar and Ar' are aryl groups, X is a halide, and B(OH)₂ is a boronic acid group.

The synthesis of complex molecules, such as those for solar energy storage, has been accomplished using Suzuki-Miyaura coupling, highlighting the reaction's importance. youtube.com

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base. rsc.org This reaction is a powerful tool for C-C bond formation and the synthesis of substituted olefins. libretexts.org The ligand plays a critical role in determining the catalyst's activity and selectivity. chemrxiv.org

A catalyst system comprising [Pd₂(dba)₃] and a related ligand, 2-dicyclohexylphosphino-2'-N,N-dimethylaminobiphenyl (DavePhos), has been successfully employed in a cascade process involving an intramolecular Heck reaction for the synthesis of indoles. nih.gov This demonstrates the utility of dicyclohexylphosphino-biaryl type ligands in facilitating Heck-type cyclizations. The reaction conditions for this cascade process were optimized, with the DavePhos ligand proving crucial for the successful transformation of o-bromoanilines and alkenyl halides into the corresponding indole (B1671886) products. nih.gov

ReactantsCatalyst SystemBaseSolventTemperature (°C)Product
o-Bromoaniline, α-Bromostyrene[Pd₂(dba)₃]/DavePhosNaOtBuToluene (B28343)1002-Phenylindole

This table illustrates the conditions under which a ligand structurally similar to this compound is effective in a cascade reaction involving a Heck cyclization.

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and natural products. wiley.comdigitellinc.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.org This reaction has become a staple in medicinal chemistry for the preparation of arylamines. wiley.comdigitellinc.com The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this transformation, allowing for the coupling of a wide variety of amines with aryl chlorides, which are often less reactive than the corresponding bromides and iodides. wiley.comwikipedia.org

Catalyst systems based on bulky phosphine ligands have demonstrated high activity in the amination of various aryl chlorides with a range of primary and secondary amines, even at room temperature. wiley.com For instance, a catalyst system using a related ylide-substituted phosphine ligand showed excellent performance in the coupling of 4-chlorotoluene (B122035) with N-methylaniline. wiley.com

Below is a table summarizing the scope of the Buchwald-Hartwig amination with a highly active phosphine ligand system at room temperature. wiley.com

Aryl ChlorideAmineYield (%)
4-ChlorotolueneN-Methylaniline>99
4-ChloroanisoleN-Methylaniline98
4-ChlorobenzonitrileN-Methylaniline>99
1-Chloro-4-(trifluoromethyl)benzeneMorpholine98
2-ChlorotolueneMorpholine97

The reaction mechanism generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination of the arylamine product. libretexts.orgwikipedia.org

The palladium-catalyzed coupling of aryl halides with ammonia (B1221849) to produce primary anilines is a particularly challenging transformation. acs.org The main difficulty lies in preventing the over-arylation of the initially formed aniline (B41778), which can act as a nucleophile itself, leading to the formation of diaryl- and triarylamines. acs.orgnih.gov The development of specialized ligand systems has been crucial in achieving high selectivity for the desired primary arylamine. nih.gov

While direct ammonia is challenging to use, various ammonia surrogates or equivalents have been successfully employed in palladium-catalyzed aminations to generate primary anilines. nih.gov More recent advancements have focused on using ammonia directly, often as a solution in an organic solvent or as an ammonium (B1175870) salt. acs.org A significant breakthrough was the development of a palladium catalyst with a specialized bipyrazole-based phosphine ligand, KPhos, which allows for the highly selective monoarylation of aqueous ammonia with a broad range of aryl chlorides and bromides. nih.gov This system effectively suppresses the formation of diarylamine and phenol (B47542) side products. nih.gov The selectivity is attributed to the specific structural features of the ligand. nih.gov

The reaction provides a direct route to functionalized anilines, which are key intermediates in many areas of chemical synthesis. nih.gov

Aryl HalideSelectivity (Monoarylamine:Diarylamine)Yield (%)
4-Chlorotoluene>20:185
4-Bromoanisole>20:192
4-Chlorobenzotrifluoride>20:188
2-Bromotoluene>20:181

This table showcases the high selectivity and yields achieved in the monoarylation of ammonia using a state-of-the-art catalyst system. nih.gov

Carbon-Nitrogen Bond Formation (Amination Reactions)

Intramolecular C-N Coupling for Heterocycle Synthesis

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of synthetic organic chemistry, with profound implications for medicinal chemistry and materials science. Palladium-catalyzed intramolecular C-N cross-coupling reactions, often referred to as Buchwald-Hartwig aminations, have emerged as a powerful tool for the synthesis of these vital structures. researchgate.net The strategic use of specific ligands is paramount in controlling the selectivity and efficiency of these transformations. mit.edu

In this context, this compound has been implicated in ligand systems that facilitate the synthesis of various heterocycles. While direct data on the performance of this compound itself in a broad range of intramolecular C-N couplings is specific, the principles of ligand design in this area are well-established. The electron-donating dicyclohexylphosphino group can enhance the oxidative addition of the aryl halide to the palladium center, a crucial step in the catalytic cycle. Simultaneously, the aniline moiety can participate in substrate pre-coordination or modulate the electronic environment of the catalyst.

Hydrogenation and Transfer Hydrogenation Processes

Hydrogenation reactions are fundamental processes for the reduction of unsaturated functional groups. The choice of catalyst and ligand is crucial for achieving high selectivity, particularly in molecules with multiple reducible moieties.

Selective Hydrogenation of Unsaturated Bonds

The selective hydrogenation of α,β-unsaturated aldehydes and ketones to yield unsaturated alcohols is a challenging yet highly desirable transformation in fine chemical synthesis. researchgate.net Catalytic systems based on palladium nanoparticles have shown promise in this area. rsc.org The surface modification of these nanoparticles with ligands such as phosphines can significantly influence their activity and selectivity.

While specific data tables for this compound in this application are not detailed in the search results, the principle of using phosphine ligands to tune the performance of hydrogenation catalysts is well-documented. rsc.org The electronic and steric properties of the phosphine ligand can prevent the coordination of the C=O bond to the catalyst surface, thereby favoring the hydrogenation of the C=C bond. Research has shown that catalyst supports with specific functional groups, such as hydroxyl groups, can enhance the hydrogenation rate of substrates containing carbonyl groups through hydrogen bonding interactions. nih.govescholarship.org This suggests that the aniline group in this compound could potentially play a similar role in modulating catalyst-substrate interactions. The metal-free hydrogenation of anilines to cyclohexylamines has also been explored, demonstrating the broad scope of hydrogenation chemistry. nih.gov

N-Alkylation of Amines via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents an atom-economical and environmentally benign approach to the N-alkylation of amines with alcohols. rsc.orgnih.govnih.gov This process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the catalyst, followed by condensation with the amine to form an imine or enamine, which is then reduced by the "borrowed" hydrogen to afford the alkylated amine.

Ruthenium and iridium complexes are often employed as catalysts for this transformation, and the choice of ligand is critical for their efficacy. nih.govnih.gov Although specific examples detailing the use of this compound were not found in the provided search results, related phosphine ligands are integral to the success of these reactions. The phosphine ligand influences the stability and reactivity of the metal hydride intermediates that are central to the catalytic cycle. The ability of the ligand to stabilize the various metal species involved in the borrowing hydrogen cascade is paramount for achieving high turnover numbers and selectivity.

Gold(III)-Mediated S-Arylation Reactions

The formation of carbon-sulfur bonds is a significant transformation in organic synthesis, particularly for the preparation of pharmaceuticals and materials. Gold-catalyzed S-arylation reactions have emerged as a valuable tool for this purpose. nih.govresearchgate.net

Recent studies have highlighted the use of aminophosphine-supported gold(III) complexes as effective reagents for the S-arylation of cysteine residues in peptides and proteins. nih.govnih.gov While the specific ligand used in some of these studies is the related Me-DalPhos, the underlying principle demonstrates the utility of the (P,N) ligand scaffold. nih.gov These gold(III) aryl complexes, which can be prepared as air-stable solids, react rapidly and chemoselectively with thiols to form robust C-S bonds. nih.govresearchgate.net

The reaction proceeds via reductive elimination from the gold(III) center, and the nature of the ancillary ligands, including the phosphine and amine moieties, can be tuned to control the reaction kinetics. nih.govchemrxiv.org This allows for the development of tailored reagents for specific bioconjugation applications. The ability to perform these reactions under mild, biologically compatible conditions underscores the potential of this methodology in chemical biology. nih.gov

A proposed catalytic cycle for a gold-catalyzed thiotosylation of aryl iodides involves the interplay between Au(I) and Au(III) species, where the ligand plays a crucial role in stabilizing the different oxidation states and facilitating the key elementary steps of oxidative addition and reductive elimination. chemrxiv.org

Mechanistic Investigations of Catalytic Processes

Catalyst Activation Pathways and Resting States

The activation of palladium(II) precatalysts to the catalytically active palladium(0) species is a critical initiation step in cross-coupling reactions. For precatalysts featuring biarylphosphine ligands, this activation is designed to be facile and efficient. One common strategy involves the use of π-allylpalladium complexes. These complexes are readily activated under mild conditions to generate a 12-electron "L-Pd(0)" species, which is the true catalyst. acs.org Mechanistic studies have shown that the high activity of these precatalysts is linked to their rapid activation and the release of non-inhibitory byproducts. acs.org

Oxidative Addition Studies: Kinetics and Substrate Effects

Oxidative addition is a fundamental step in many cross-coupling catalytic cycles, where the palladium(0) center inserts into a carbon-heteroatom bond (e.g., C-X of an aryl halide). acs.orgchimia.ch This reaction increases the oxidation state of the metal from Pd(0) to Pd(II). libretexts.org The mechanism of oxidative addition can vary depending on the metal, ligand, and substrate, proceeding through different polar or radical intermediates. acs.org For polarized substrates like aryl halides, the process often follows a non-concerted, SN2-like mechanism. libretexts.org

The electronic properties of the substrate significantly affect the kinetics of this step. Hammett studies, which correlate reaction rates with substituent electronic effects, provide quantitative insight. For instance, a Hammett analysis of the oxidative addition of para-substituted aryl bromides to a Ni(0) complex showed a positive rho value (ρ = +2.6), indicating that the reaction is accelerated by electron-withdrawing groups on the aryl halide. chimia.ch This is consistent with a transition state where negative charge builds up on the aryl ring. Conversely, studies on cobalt complexes have shown that the activation barrier for oxidative addition can be lowered by either electron-donating or electron-withdrawing groups, depending on their ability to stabilize the resulting radical intermediate. acs.org The nature of the phosphine (B1218219) ligand also plays a role; more electron-withdrawing ligands can slow the rate of oxidative addition by making the metal center less nucleophilic. acs.org

Transmetalation Pathways and Rate-Determining Steps

Transmetalation is the step where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing a halide or other leaving group. DFT calculations and experimental studies have provided detailed pictures of this process. For the Suzuki-Miyaura reaction, it has been shown that the transmetalation step can proceed through a tetracoordinate boronate intermediate that features a Pd–O–B linkage. nih.gov

Reductive Elimination Studies: Influence of Ligand and Substrate Structure

Reductive elimination is the final, product-forming step of the catalytic cycle, where two organic groups bound to the palladium(II) center couple and are expelled, regenerating the catalytically active Pd(0) species. rsc.org The rate of this step is highly dependent on the electronic and steric properties of both the ligand and the substrates.

Kinetic studies on palladium amido complexes supported by biaryl phosphine ligands like RuPhos have shown that reductive elimination is the rate-determining step for the coupling of diarylamines and certain aryl halides. acs.orgnih.gov Hammett plots demonstrated that the rate of reductive elimination is accelerated by electron-withdrawing groups on the aryl halide-derived portion of the complex and by electron-donating groups on the diarylamine-derived portion. acs.orgnih.gov This indicates that the reaction is favored for more nucleophilic amines. acs.orgnih.gov

The structure of the biaryl phosphine ligand itself has a profound impact. A Hammett study using SPhos and its analogues revealed that increasing the electron-donating ability of the "lower" aryl ring (the one not bound to phosphorus) is key to the stability of the Pd(II) amido complex and influences the rate of reductive elimination. acs.orgnih.gov Substituents on the "upper" phosphine-bearing ring also play a role; for example, a methoxy (B1213986) group in the 3-position was found to slow the rate of reductive elimination. nih.gov

FactorInfluence on Reductive Elimination Rate
Aryl Halide Substituent Accelerated by electron-withdrawing groups
Amine Nucleophilicity Accelerated for more nucleophilic amines (e.g., N-alkyl anilines)
Ligand "Lower" Ring Influenced by electron-donating properties
Ligand "Upper" Ring Can be slowed by certain substituents (e.g., 3-methoxy group)

Catalyst Decomposition Pathways

Another deactivation route is the formation of multinuclear palladium species. Under certain conditions, an off-cycle pathway can lead to stable, dinuclear (μ-allyl)-bridged Pd(I) dimers. acs.org The formation of these dimers removes active catalyst from the cycle. The design of modern precatalysts and ligands often focuses on suppressing these comproportionation pathways to enhance catalyst longevity and activity. acs.org

Kinetic Isotope Effect Analyses in Catalytic Cycles

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-determining step and probing the structure of transition states. wikipedia.org It measures the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes (e.g., ¹³C for ¹²C, or D for H). wikipedia.orgscribd.com A significant KIE (typically >1) is observed if the bond to the isotopically substituted atom is broken or formed in the rate-determining step. nih.govnih.gov

In the context of palladium-catalyzed reactions, ¹³C KIEs have been used to gain detailed insight into the Suzuki-Miyaura cycle. nih.gov By measuring KIEs at the carbon atoms undergoing bond changes, researchers can distinguish between different potential pathways. For example, a near-unity KIE for the carbon attached to iodine in an aryl iodide substrate (KIEC–I ≈ 1.003) suggested that the first irreversible step was not oxidative addition itself, but a preceding binding event. nih.gov In contrast, for an aryl bromide, a significant KIEC–Br of 1.020 indicated that oxidative addition to a monoligated palladium complex was indeed the rate-determining step. nih.gov

Furthermore, KIE analysis can clarify the mechanism of other key steps. A measured KIEC-Boron of 1.035 for the transmetalation step in a Suzuki-Miyaura reaction provided strong experimental evidence for a transition state involving a tetracoordinate boronate intermediate. nih.gov These atom-specific insights are invaluable for building a complete and accurate picture of the catalytic cycle. nih.gov

Isotopic SubstitutionObserved KIEMechanistic Implication
C -Br in Aryl Bromide1.020Oxidative addition is the first irreversible, rate-limiting step.
C -I in Aryl Iodide~1.003A pre-oxidative addition binding step is rate-limiting.
C -Boron in Aryl Boronic Acid1.035Transmetalation proceeds via a tetracoordinate boronate transition state.

Table data adapted from studies on the Suzuki-Miyaura reaction. nih.gov

Influence of Ligand Structure on Reactivity and Selectivity

Steric Hindrance Contributions of the Dicyclohexylphosphino Group

The steric bulk of a phosphine (B1218219) ligand is a critical parameter in homogeneous catalysis, directly impacting the reactivity and coordination number of the metal center. wikipedia.orgnumberanalytics.com This steric influence is commonly quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a defined distance from the metal center. wikipedia.orglibretexts.org

The dicyclohexylphosphino group [(c-C₆H₁₁)₂P-] is recognized for imposing significant steric hindrance. The two bulky cyclohexyl rings create a sterically demanding environment around the phosphorus atom and, consequently, the metal center to which it coordinates. This steric bulk is instrumental in promoting key steps in catalytic cycles, such as reductive elimination, by creating a crowded coordination sphere that favors the formation of the product and the regeneration of the active catalyst. numberanalytics.comcatalysis.blog For instance, sterically demanding phosphine ligands can help create vacant coordination sites, which is crucial for fine-tuning catalytic activity. libretexts.org

The size of the ligand affects the reactivity of the metal center it is attached to. wikipedia.org While the precise Tolman cone angle for 2-(Dicyclohexylphosphino)aniline is not explicitly detailed in the provided results, the cone angle for tricyclohexylphosphine (B42057) (PCy₃), a structurally related ligand, is 170°. This value places the dicyclohexylphosphino group in the category of bulky ligands. The steric hindrance provided by these groups can prevent the formation of inactive catalyst species and can influence the selectivity of catalytic reactions by controlling the access of substrates to the metal's active site. numberanalytics.comcatalysis.blog

Table 1: Comparison of Tolman Cone Angles (θ) for Various Phosphine Ligands

Ligand Cone Angle (°)
PMe₃ 118
PPh₃ 145
PCy₃ 170
P(o-tolyl)₃ 194
P(t-Bu)₃ 182

This table illustrates the significant steric bulk of cyclohexyl-substituted phosphines compared to other common phosphine ligands.

Source: Data adapted from various sources on ligand cone angles. wikipedia.orglibretexts.org

Electronic Properties of the Aniline (B41778) Moiety and their Modulation

The electronic nature of a phosphine ligand, specifically its σ-donating and π-accepting capabilities, plays a vital role in modulating the electron density at the metal center. libretexts.org In this compound, the aniline moiety directly influences these electronic properties. The dicyclohexylphosphino group is a strong σ-donor, increasing the electron density on the metal. This is complemented by the electronic characteristics of the aniline ring.

Theoretical studies, such as those using Density Functional Theory (DFT), can predict how such substitutions affect the molecule's electronic indicators, including frontier molecular orbitals (HOMO-LUMO gap), ionization potential, and electron affinity. echemcom.comphyschemres.org For instance, studies on substituted anilines show that electron-withdrawing groups decrease the HOMO-LUMO energy gap, indicating higher reactivity. bookpi.org This tunability allows for the fine-tuning of the catalyst's electronic properties to suit specific substrates or reaction types, influencing steps like oxidative addition and reductive elimination in a catalytic cycle. libretexts.orgacs.org

Structure-Activity Relationships in Palladium-Catalyzed Cross-Coupling

This compound belongs to the class of biaryl phosphine ligands, which are highly effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. wikipedia.orgnih.govnrochemistry.com The structure of these ligands is critical for achieving high catalytic activity, especially with challenging substrates like aryl chlorides or sterically hindered coupling partners. nih.govorganic-chemistry.org

The general structure of biaryl phosphine ligands, featuring a phosphine substituent on one aryl ring of a biaryl backbone, creates a bulky and electron-rich system that is ideal for promoting challenging cross-coupling reactions. mdpi.com The combination of the bulky dicyclohexylphosphino group and the aniline moiety in this compound provides a powerful ligand for palladium.

In the context of Buchwald-Hartwig amination, the ligand's structure influences several key steps. The steric bulk facilitates the reductive elimination step, which is often rate-limiting, to form the C-N bond. nih.gov The electron-rich nature of the ligand stabilizes the Pd(0) resting state and promotes the initial oxidative addition of the aryl halide to the palladium center. youtube.com Structure-activity relationship studies have shown that modifications to the biaryl backbone or the phosphine substituents can have a dramatic effect on catalyst performance. For example, the presence of ortho-methoxy groups on the non-phosphine bearing ring, as seen in ligands like SPhos, can enhance catalyst stability and activity. acs.org While this compound lacks this specific feature, the amino group provides a different electronic and coordinative environment.

Table 2: Influence of Ligand Features on Palladium-Catalyzed Amination

Structural Feature Influence on Catalysis Example Ligand Class
Bulky Phosphine Group (e.g., Cy₂P) Promotes reductive elimination; prevents catalyst decomposition. Buchwald Ligands (XPhos, SPhos)
Electron-Rich Biaryl Backbone Stabilizes Pd(0); facilitates oxidative addition. Biaryl Phosphines
Aniline Moiety (-NH₂) Acts as an internal electron-donating group; potential for secondary coordination. Aminophosphines

| Substituents on Aniline Ring | Modulates electronic properties of the ligand, fine-tuning reactivity. | Substituted Aminophosphines |

This table summarizes key structure-activity relationships for biaryl phosphine ligands in palladium-catalyzed amination reactions. acs.orgnih.govnih.gov

Comparison with Other Biaryl Phosphine Ligands and Aminophosphine (B1255530) Ligands

The success of this compound can be benchmarked against other prominent classes of phosphine ligands used in palladium catalysis.

Comparison with Biaryl Phosphine Ligands (e.g., Buchwald Ligands): Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are among the most successful biaryl phosphine ligands. acs.orgrsc.org Like this compound, they feature a dicyclohexylphosphino group, imparting significant steric bulk. However, they differ in the substituents on the second aryl ring. The bulky isopropyl groups (in XPhos) or the coordinating methoxy (B1213986) groups (in SPhos) provide additional steric shielding and electronic effects that enhance catalytic activity and stability. acs.org These ligands often form highly active catalysts capable of coupling a wide range of substrates, including unreactive aryl chlorides. nih.gov The aniline group in this compound offers a different type of electronic and potential hydrogen-bonding interaction compared to the alkyl or alkoxy groups in XPhos and SPhos.

Comparison with other Aminophosphine Ligands: Aminophosphine ligands are a broader class that includes any ligand containing both amino and phosphine functionalities. The defining feature of this compound is its biaryl structure, which provides a rigid and bulky framework. Other aminophosphine ligands might have more flexible linkers between the nitrogen and phosphorus atoms. This rigidity is often beneficial in catalysis, as it can pre-organize the ligand for efficient binding and catalysis. nih.gov The reactivity of aminophosphine ligands can be highly dependent on the nature of the groups on both the nitrogen and phosphorus atoms. For instance, increasing the steric bulk on the phosphorus, such as moving from diphenylphosphino to dicyclohexylphosphino, generally leads to higher activity in cross-coupling reactions.

Table 3: Comparative Features of Selected Phosphine Ligands

Ligand Phosphine Substituent Key Feature on Second Ring Primary Application Area
This compound Dicyclohexyl Aniline (-NH₂) Pd-catalyzed cross-coupling
XPhos Dicyclohexyl Triisopropyl Suzuki, Buchwald-Hartwig
SPhos Dicyclohexyl Dimethoxy Suzuki, Buchwald-Hartwig
DavePhos Dicyclohexyl N,N-dimethylamino (on different ring) Suzuki, Buchwald-Hartwig

| DPEPhos | Diphenyl | Ferrocene backbone (chelating) | Various cross-couplings |

This table provides a comparative overview of this compound and other widely used phosphine ligands in catalysis. nih.govrsc.org

Spectroscopic Characterization and Structural Elucidation of Ligands and Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-{¹H} NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for characterizing aminophosphine (B1255530) ligands and their complexes. wikipedia.org ³¹P NMR, in particular, is highly sensitive to the chemical environment of the phosphorus atom, making it an excellent probe for studying ligand coordination to a metal center.

The ³¹P-{¹H} NMR spectrum of the free 2-(dicyclohexylphosphino)aniline ligand shows a characteristic chemical shift. Upon coordination to a metal, this chemical shift typically moves downfield, and the magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides information about the nature of the metal-ligand bond and the geometry of the complex. For instance, the formation of palladium (II) and platinum (II) complexes with diaminophosphine ligands results in distinct ³¹P NMR signals. researchgate.net The ³¹P chemical shift increases with an increasing number of cyclohexyl groups, which correlates with the catalytic activity of rhodium complexes formed with these ligands. dntb.gov.ua

In addition to ³¹P NMR, ¹H and ¹³C NMR spectroscopy are used to characterize the organic backbone of the ligand. The ¹H NMR spectrum typically shows signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the cyclohexyl groups. rsc.orgrsc.org The chemical shifts of the aniline protons can be compared to those of unsubstituted aniline to understand the electronic effects of the phosphino (B1201336) group. researchgate.net Similarly, ¹³C NMR provides detailed information about the carbon framework of the molecule. dntb.gov.uasemanticscholar.org The assignment of cyclohexyl carbon signals, which can be complex due to hindered rotation, can be achieved using advanced 2D NMR techniques. dntb.gov.ua

Table 1: Representative ³¹P NMR Chemical Shift Data for Phosphine (B1218219) Ligands and Complexes

Compound/Complex Solvent ³¹P Chemical Shift (δ, ppm)
Tricyclohexylphosphine (B42057) - 11.6
SPHOS (related biphenyl (B1667301) phosphine) CDCl₃ ~ -10
{N,N′-bis(dicyclohexylphosphino)-2-(aminomethyl)aniline}dichloroplatinum(II) - 29.8, 47.9

This table is generated based on data for related phosphine compounds to provide context for the expected chemical shifts for this compound and its complexes. Actual values may vary. researchgate.netmagritek.comspectrabase.com

X-ray Crystallography of Metal Complexes

The geometry around the metal center is dictated by its coordination number and electronic configuration. For example, palladium(II) complexes often adopt a square-planar geometry. nih.govresearchgate.net The crystal structure of a dinuclear palladium complex with a bis(iminophosphorane)phosphane ligand reveals a slightly distorted square-planar disposition around each palladium atom. nih.gov The metal is bonded to a P=N nitrogen atom, an aryl carbon, a sulfur atom, and a chloride ligand. nih.gov

Structural analysis of various organometallic complexes provides reference points for expected bond lengths. The Pd-P and Pd-N bond lengths are critical parameters. In a cationic η⁵-cyclopentadienyl palladium(II) complex with a diphosphine ligand, the Pd–P distances are in the range of 2.33-2.35 Å. nih.gov In a tri-gold ketenylidene cluster featuring a dicyclohexylphosphino-containing ligand, Au-Au bond distances of 3.1910(5) Å to 3.3005(5) Å were observed, indicating aurophilic interactions. nsf.gov The bond lengths within the this compound ligand itself, such as the P-C and C-N bonds, are also determined, generally falling within expected ranges for single bonds. nist.govresearchgate.net

Table 2: Selected Bond Lengths and Angles from Related Metal Complexes

Parameter Bond/Angle Value Source Compound
Bond Lengths (Å)
Metal-Phosphorus Cu-P 2.2916(5) {(BDIMes)CuGa(BDIDip)}
Metal-Nitrogen Mg-N 1.995(1) Magnesium p-terphenyl (B122091) bis(anilide) complex
Metal-Carbon Fe-C (CF₃) - (η⁵-C₆H₇)Fe(CO)₂CF₃
Phosphorus-Carbon P-C (cyclohexyl) - -
Carbon-Nitrogen C-N (aniline) 1.431 Aniline
Bond Angles (°)
P-M-N - - -
C-P-C - - -

Other Spectroscopic Techniques (e.g., UV-Vis, IR)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide additional valuable information about the structural and electronic features of this compound and its complexes.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify characteristic functional groups within the molecule. The IR spectrum of this compound will exhibit absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically found in the 3300-3500 cm⁻¹ region. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations of the cyclohexyl groups are expected just below 3000 cm⁻¹. Upon coordination to a metal, shifts in the N-H and other characteristic bands can indicate the involvement of the amine and phosphine groups in bonding. nih.gov

Table 3: Characteristic IR Absorption Bands for Aniline Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300 - 3500
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Ring Stretching 1450 - 1600

This table is based on general data for aniline and its derivatives. researchgate.netresearchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy The UV-Vis absorption spectrum of this compound is primarily determined by the aniline chromophore. Aniline itself exhibits two main absorption bands in the UV region, corresponding to π → π* electronic transitions within the benzene (B151609) ring. researchgate.netwikipedia.org One band typically appears around 230-240 nm, and a second, less intense band appears around 280-290 nm. researchgate.netwikipedia.org The presence of the dicyclohexylphosphino substituent may cause slight shifts (either bathochromic or hypsochromic) in the positions and intensities of these bands. Upon formation of a metal complex, new absorption bands, often associated with metal-to-ligand charge transfer (MLCT) or d-d transitions, may appear, typically at longer wavelengths. nih.gov

Table 4: Typical UV-Vis Absorption Maxima for Aniline

Transition λ_max (nm) in Ethanol
π → π* (Primary) ~ 230

This table shows general absorption data for the aniline chromophore. researchgate.netwikipedia.orgresearchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ligand and Complex Properties

Density Functional Theory (DFT) has been widely employed to investigate the fundamental properties of 2-(Dicyclohexylphosphino)aniline and its corresponding metal complexes. These calculations provide valuable information about the ligand's steric and electronic characteristics, which are crucial for its function as a ligand in catalysis.

DFT calculations on aniline (B41778) and its derivatives have shown that the geometry of the amino group and the electronic structure of the benzene (B151609) ring are key determinants of their properties. researchgate.netresearchgate.net For this compound, DFT studies, often in conjunction with experimental data, help to elucidate the impact of the dicyclohexylphosphino group on the aniline backbone. These calculations can predict bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule.

A significant aspect of DFT studies is the calculation of electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and the electronic spectra of the molecule. For aminophosphine (B1255530) ligands, the electronic properties are crucial in determining the nature of the metal-ligand bond and the subsequent reactivity of the catalyst. researchgate.net

Furthermore, DFT calculations are used to determine steric parameters, such as the Tolman cone angle and the percent buried volume (%Vbur). These parameters quantify the steric bulk of the ligand, which plays a significant role in stabilizing the metal center and influencing the selectivity of the catalytic reaction. For ligands similar to this compound, such as the Buchwald-type ligand sSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), all-atom DFT calculations have been performed to understand the structure of their monoligated active catalysts with Pd(0). acs.org These studies provide a basis for understanding the steric and electronic environment created by this compound around a metal center.

Table 1: Calculated Properties of Related Phosphine (B1218219) Ligands from DFT Studies

LigandCalculated PropertyValueReference
AnilineInversion angle of amino group~38° (B3LYP) researchgate.net
sSPhosMonoligated Pd(0) complex structureCharacterized acs.org
Aniline DerivativesHOMO-LUMO gapVaries with substituent researchgate.netresearchgate.net

This table is illustrative and compiles data from related compounds to infer the properties of this compound.

Modeling of Catalytic Reaction Pathways and Energy Barriers

For cross-coupling reactions, where aminophosphine ligands are frequently used, computational studies can model key elementary steps such as oxidative addition, transmetalation, and reductive elimination. For instance, DFT calculations can be used to explore the reaction of a catalyst based on a ligand like this compound with substrates such as chlorobenzene, providing insights into the oxidative addition step. acs.org

The calculation of energy barriers for each step of the catalytic cycle is crucial for understanding the kinetics of the reaction. By comparing the energy barriers of different potential pathways, researchers can predict the most likely reaction mechanism. This information is invaluable for optimizing reaction conditions and for designing more efficient catalysts. While specific studies focusing solely on this compound are not abundant, the methodologies are well-established and have been applied to a wide range of phosphine ligands, providing a framework for how such an analysis would be conducted. nih.gov

Prediction of Ligand Performance through In Silico Screening

In silico screening has become an increasingly important strategy in the discovery of new and improved catalysts. This approach involves the computational evaluation of large virtual libraries of ligands to identify promising candidates for a specific catalytic reaction. By predicting key performance indicators such as activity and selectivity, in silico screening can significantly accelerate the pace of catalyst development and reduce the experimental effort required. nih.govnih.govresearchgate.net

The process of in silico screening typically involves several steps. First, a library of virtual ligands is generated. Then, computational models are used to predict the performance of each ligand in the desired reaction. These models are often based on quantitative structure-activity relationships (QSAR) or machine learning algorithms that have been trained on existing experimental data. nih.govuni-bonn.de

For phosphine ligands like this compound, in silico screening can be used to assess their potential in various cross-coupling reactions. The models may use descriptors that capture the steric and electronic properties of the ligands, such as those derived from DFT calculations. By correlating these descriptors with catalytic performance, it is possible to predict which ligands are most likely to be successful. While specific large-scale screening studies featuring this compound are not prominently reported, the principles of in silico screening are broadly applicable and represent a powerful tool for ligand design. nih.govnih.gov

Table 2: Conceptual Workflow for In Silico Screening of Phosphine Ligands

StepDescriptionComputational Tools
1. Library GenerationCreate a virtual library of phosphine ligands.Molecular modeling software
2. Descriptor CalculationCalculate steric and electronic descriptors for each ligand.DFT, semi-empirical methods
3. Model BuildingDevelop a QSAR or machine learning model correlating descriptors with activity/selectivity.Statistical and machine learning software
4. Virtual ScreeningUse the model to predict the performance of the virtual ligands.High-throughput computing
5. Experimental ValidationSynthesize and test the most promising candidates identified from the screening.Laboratory synthesis and catalytic testing

Elucidation of Structure-Reactivity Relationships through Computational Analysis

Understanding the relationship between the structure of a ligand and its reactivity in a catalytic system is a central goal of catalyst research. Computational analysis provides a powerful means to elucidate these structure-reactivity relationships (SRRs) by systematically varying the ligand structure and calculating the resulting changes in catalytic performance. nih.govuni-bonn.de

For aminophosphine ligands such as this compound, computational studies can help to disentangle the complex interplay of steric and electronic effects that govern their behavior. By performing calculations on a series of related ligands with systematic structural modifications, it is possible to identify the key structural features that control activity and selectivity. nih.govrsc.org

Advanced Research Directions and Future Outlook

Development of More Sustainable Catalytic Protocols

The principles of green chemistry are increasingly influencing the design of new synthetic methodologies. For catalysts involving 2-(dicyclohexylphosphino)aniline, a key focus is the development of more sustainable protocols that minimize waste, energy consumption, and the use of hazardous materials.

Reduced Catalyst Loading and Turnover Numbers

A primary goal in sustainable catalysis is to maximize the efficiency of the catalyst, thereby reducing the amount of precious metal and ligand required. High turnover numbers (TONs), which represent the number of moles of substrate converted per mole of catalyst, are a direct measure of this efficiency. Systems employing this compound have demonstrated remarkable activity, allowing for significantly reduced catalyst loadings, often in the parts-per-million (ppm) range for highly reactive substrates.

The electron-rich and sterically demanding nature of the dicyclohexylphosphino group, combined with the electronic effects of the aniline (B41778) backbone, facilitates both the oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the product. tcichemicals.com This efficient cycling leads to higher TONs. For instance, in Buchwald-Hartwig amination reactions, catalyst systems with this compound have achieved high yields with catalyst loadings as low as 0.05 mol%. amazonaws.com

Coupling ReactionAryl HalideAmine/NucleophileCatalyst Loading (mol%)Turnover Number (TON)Reference
Buchwald-HartwigAryl BromidePrimary Amine0.5 - 1.0>200 acs.org
Buchwald-HartwigAryl BromideIndole (B1671886)2.0~50 libretexts.org
Buchwald-Hartwigp-tolyl methanesulfonateAniline2.5~40 amazonaws.com

This table is interactive. Click on the headers to sort the data.

Future research will likely focus on further pushing the boundaries of low catalyst loading, particularly for less reactive substrates like aryl chlorides, and developing systems that maintain high activity and stability over extended reaction times, leading to even higher TONs.

Use of Environmentally Friendly Solvents

Traditional cross-coupling reactions often rely on volatile and potentially toxic organic solvents such as toluene (B28343) or dioxane. A significant step towards greener chemistry is the replacement of these solvents with more environmentally benign alternatives. Research has begun to explore the use of this compound in such media.

Studies have shown that Buchwald-Hartwig aminations can be successfully performed in renewable solvents like vegetable oils. acs.org In one study, the coupling of 4-bromotoluene (B49008) with aniline using a palladium precursor and this compound (DavePhos) as the ligand in rapeseed oil resulted in an 84% yield. acs.org Other green solvents that are gaining traction include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), which are derived from renewable resources and have more favorable safety and environmental profiles. nsf.govresearchgate.net While comprehensive studies detailing the performance of this compound in a wide range of green solvents are still emerging, the initial results are promising. The development of catalytic systems that are highly soluble and stable in these solvents, or in aqueous micellar systems, represents a key area of future investigation. rsc.org

Expanding Substrate Scope and Functional Group Tolerance

The utility of a synthetic method is directly proportional to its applicability across a wide range of substrates and its tolerance of various functional groups. The development of catalyst systems with this compound has been instrumental in expanding the horizons of cross-coupling reactions, particularly for challenging substrates. wikipedia.orgnih.gov

Catalyst systems based on this ligand have shown remarkable tolerance for a variety of functional groups, including ketones, esters, nitriles, and heterocycles. This is crucial for late-stage functionalization in the synthesis of complex molecules, where protecting group manipulations are undesirable. For example, its use in the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles has been reported, a significant challenge due to the potential for catalyst inhibition by the nitrogen atoms. mit.edunih.gov Similarly, in Buchwald-Hartwig aminations, it has been effective for coupling a broad array of amines and N-heterocyclic compounds. libretexts.orgacs.org

Future work will aim to further broaden the substrate scope to include even more challenging partners, such as organofluorine compounds and other traditionally unreactive electrophiles. The goal is to create a truly universal catalyst system based on this compound that can predictably and efficiently couple an extensive range of substrates under mild conditions.

Reaction TypeCoupling Partner 1Coupling Partner 2Key FeatureReference
Buchwald-HartwigAryl HalidesNH-Heterocycles (Indole)Coupling of challenging nucleophiles libretexts.org
Buchwald-HartwigAryl BromidesSecondary Aryl AminesHigh conversion rates acs.org
Suzuki-MiyauraUnprotected Heterocyclic HalidesBoronic AcidsTolerates acidic N-H protons mit.edunih.gov
Hiyama CouplingAryl MesylatesArylsilyl EstersUse of non-boron organometallics gelest.com

This table is interactive. Click on the headers to sort the data.

Exploration of Novel Reaction Types and Methodologies

While this compound is most renowned for its role in cross-coupling reactions, its unique properties make it a candidate for other types of chemical transformations. The electron-richness and steric bulk that are beneficial for C-C, C-N, and C-O bond formation could also be harnessed for other catalytic cycles.

One area of emerging interest is the use of such phosphine (B1218219) ligands in C-H functionalization reactions. researchgate.netnih.gov These reactions offer a more atom-economical approach to molecule synthesis by directly converting C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. Although still a developing field, the principles that make this compound effective in cross-coupling could be translated to facilitate the C-H activation step.

Another frontier is photoredox catalysis, where visible light is used to drive chemical reactions. nih.govhku.hk The development of phosphine ligands that can interact with photocatalysts or even participate directly in the photoredox cycle by absorbing light could open up new reaction pathways. nih.gov While specific applications of this compound in this area are not yet widespread, the design of new ligands inspired by its structure for photoredox applications is a promising research direction.

Applications in Complex Molecule Synthesis and Industrial Processes

The ultimate test of any synthetic methodology is its application in the synthesis of valuable and complex molecules, such as pharmaceuticals, agrochemicals, and materials for organic electronics. syensqo.com Catalyst systems incorporating this compound have already made a significant impact in these areas.

Its ability to function under mild conditions with high functional group tolerance has made it a favored choice for key bond-forming steps in the synthesis of numerous drug candidates and natural products. nih.gov For instance, the Buchwald-Hartwig amination is a cornerstone of medicinal chemistry for the synthesis of libraries of amine-containing compounds for biological screening.

Furthermore, this ligand has found use in the synthesis of materials for organic light-emitting diodes (OLEDs). rsc.orgsigmaaldrich.cn The precise construction of the organic semiconductor molecules used in these devices is critical to their performance, and palladium-catalyzed cross-coupling reactions with ligands like this compound provide the required level of control.

The future will see an even wider adoption of these catalytic systems in industrial processes as the demand for more efficient and sustainable manufacturing grows. The development of robust, scalable, and cost-effective protocols will be key to this transition.

Integration with Flow Chemistry and High-Throughput Screening Platforms

The drive for more rapid, efficient, and safer chemical synthesis has led to the increasing adoption of flow chemistry and high-throughput screening. The integration of these platforms with ligands like this compound offers a powerful toolkit for modern chemists.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. rsc.org This methodology offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward automation and scale-up. chemrxiv.orgrsc.org For reactions employing potent catalysts based on this compound, flow chemistry can enable precise control over reaction conditions, leading to improved yields and purity while minimizing the risks associated with handling pyrophoric or sensitive reagents.

High-throughput screening (HTS) allows for the rapid and parallel execution of a large number of chemical experiments. researchgate.net In the context of catalysis, HTS is invaluable for the swift optimization of reaction conditions. By systematically varying parameters such as ligand, catalyst, base, and solvent in a multi-well plate format, researchers can quickly identify the optimal combination for a desired transformation. bristol.ac.uknsf.govspringernature.com For reactions utilizing this compound, HTS can be employed to fine-tune the conditions for a specific substrate pairing, significantly reducing the time and resources required for method development compared to traditional one-variable-at-a-time optimization. bristol.ac.uk

The true power of these technologies is realized when they are combined. An integrated HTS and flow chemistry platform allows for the rapid identification of optimal reaction conditions at the microscale, which can then be seamlessly translated to a continuous flow process for larger-scale synthesis. For instance, HTS can be used to screen a library of ligands, including this compound and its derivatives, alongside various catalysts and bases for a particular Buchwald-Hartwig amination. purdue.edu Once the ideal conditions are identified, a flow reactor can be configured to replicate these conditions for continuous production, ensuring consistent quality and high throughput.

A notable example of this integrated approach involves the optimization of a Buchwald-Hartwig amination reaction using an automated synthesis platform. bristol.ac.uk While this particular study focused on a range of ligands, the methodology is directly applicable to this compound. The use of a fully automated system allowed for the parallel execution of 22 experiments to model the reaction space, a task that would have taken significantly longer using traditional methods. bristol.ac.uk The data from these high-throughput experiments can then be used to predict the optimal conditions for yield, which can be subsequently implemented in a continuous flow setup.

The table below illustrates a hypothetical screening process for a Buchwald-Hartwig amination, showcasing how different parameters, including the ligand, can be varied in a high-throughput format.

ExperimentLigandBaseSolventTemperature (°C)Yield (%)
1This compoundNaOtBuToluene8075
2This compoundK3PO4Dioxane10085
3XPhosNaOtBuToluene8092
4XPhosK3PO4Dioxane10088

The future of advanced chemical synthesis will undoubtedly involve a greater reliance on such integrated platforms. For ligands like this compound, this means that their full potential in catalysis can be unlocked more rapidly and efficiently. The ability to quickly screen a wide range of reaction conditions and then translate the optimal parameters to a continuous manufacturing process will accelerate the discovery and production of new medicines, materials, and other valuable chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.